molecular formula C7H4I2O2 B565380 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 CAS No. 1215600-52-4

3,5-Diiodo-4-hydroxybenzaldehyde-13C6

Cat. No.: B565380
CAS No.: 1215600-52-4
M. Wt: 379.87
InChI Key: WHLUEIMENHLCMY-ZRDHQLPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 typically involves the iodination of 4-hydroxybenzaldehyde-13C6. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzene ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and iodination reactions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where detailed understanding of metabolic and reaction pathways is required.

Properties

IUPAC Name

4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H/i1+1,2+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLUEIMENHLCMY-ZRDHQLPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1I)O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.870 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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